6-(benzyloxy)-N-(4-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide
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Overview
Description
6-(benzyloxy)-N-(4-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a benzyloxy group at the 6th position, a trifluoromethylphenyl group at the N-position, and a carboxamide group at the 4th position of the pyrimidine ring. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(benzyloxy)-N-(4-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group, such as a halide.
Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a trifluoromethylphenylboronic acid and a halogenated pyrimidine intermediate.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using an amine and a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-(benzyloxy)-N-(4-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The carboxamide group can be reduced to form an amine derivative.
Substitution: The trifluoromethylphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and borane (BH₃).
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted trifluoromethylphenyl derivatives.
Scientific Research Applications
6-(benzyloxy)-N-(4-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound can be used as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biology: It can be used as a tool compound to study biological pathways and molecular interactions.
Materials Science: The unique structural features of this compound make it of interest in the development of new materials with specific properties, such as fluorescence or conductivity.
Industry: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 6-(benzyloxy)-N-(4-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, G-protein-coupled receptors, and ion channels.
Comparison with Similar Compounds
Similar Compounds
6-(benzyloxy)-N-(4-methylphenyl)pyrimidine-4-carboxamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
6-(benzyloxy)-N-(4-chlorophenyl)pyrimidine-4-carboxamide: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
6-(benzyloxy)-N-(4-nitrophenyl)pyrimidine-4-carboxamide: Similar structure but with a nitro group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 6-(benzyloxy)-N-(4-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and pharmacokinetic profile compared to similar compounds.
Properties
IUPAC Name |
6-phenylmethoxy-N-[4-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O2/c20-19(21,22)14-6-8-15(9-7-14)25-18(26)16-10-17(24-12-23-16)27-11-13-4-2-1-3-5-13/h1-10,12H,11H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWDTJLOSKVMCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=NC(=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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